molecular formula C20H21N3O2 B6347672 4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354933-06-4

4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6347672
CAS RN: 1354933-06-4
M. Wt: 335.4 g/mol
InChI Key: UZFFSXMXEPNSCD-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine (DMPP) is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is synthesized using a two-step process, involving the reaction of 4-chloro-2,5-dimethoxyphenylacetic acid with 2,4-dimethylphenylhydrazine in aqueous solution. The resulting product is a white solid that is soluble in both organic and aqueous solvents.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of cell proliferation and apoptosis, the study of gene expression, and the study of the effects of drugs on the nervous system. It has also been used to study the effects of environmental toxins on the immune system, and to study the effects of hormones on cell growth and development.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with a variety of cellular targets, including proteins and enzymes, to alter the expression of genes and other proteins involved in cell proliferation and apoptosis. It is also believed to interact with receptors on the surface of cells to alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to increase the expression of certain genes involved in cell proliferation and apoptosis, and to alter the activity of certain enzymes involved in cell metabolism. It has also been shown to increase the production of certain hormones, such as insulin and glucagon, and to alter the activity of certain receptors on the surface of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost and its ability to be easily synthesized in a two-step process. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it is not highly selective for its targets and can interact with a variety of cellular targets.

Future Directions

Future research on 4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should focus on developing more specific and selective compounds that can be used in laboratory experiments. Finally, research should focus on developing new applications for this compound, such as its use in drug discovery and development.

Synthesis Methods

The two-step synthesis of 4-(2,5-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine involves the reaction of 4-chloro-2,5-dimethoxyphenylacetic acid with 2,4-dimethylphenylhydrazine in aqueous solution. The first step is the reaction of the acid with the hydrazine in a basic aqueous solution, which produces a mixture of the desired product, this compound, and several other compounds. The second step is the isolation of the desired product from the reaction mixture by extraction with an organic solvent.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-18(23-20(21)22-17)16-10-14(24-3)6-8-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFSXMXEPNSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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